2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride
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Overview
Description
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-1H-indole, which is then reacted with 3,3,3-trifluoropropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole nucleus.
Uniqueness
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine hydrochloride is unique due to the presence of the trifluoropropan-1-amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these unique properties are advantageous.
Properties
Molecular Formula |
C11H11Cl2F3N2 |
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Molecular Weight |
299.12 g/mol |
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-3,3,3-trifluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H10ClF3N2.ClH/c12-6-1-2-7-8(5-17-10(7)3-6)9(4-16)11(13,14)15;/h1-3,5,9,17H,4,16H2;1H |
InChI Key |
FBYAHMCICROFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(CN)C(F)(F)F.Cl |
Origin of Product |
United States |
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